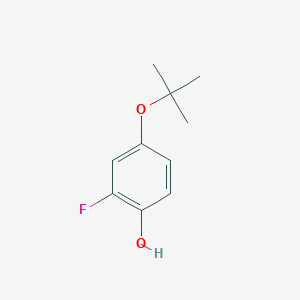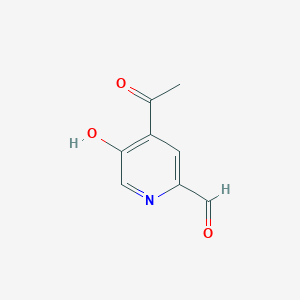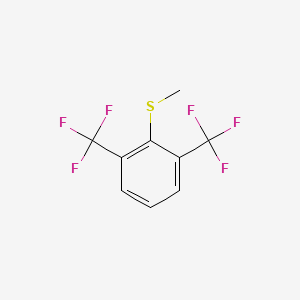
2-Hydroxypyridine-3,4-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxypyridine-3,4-dicarbaldehyde is an organic compound with the molecular formula C7H5NO3 It is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of two aldehyde groups at the 3rd and 4th positions and a hydroxyl group at the 2nd position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypyridine-3,4-dicarbaldehyde typically involves the oxidation of pyridine derivatives. One common method is the oxidation of 2-hydroxypyridine using reagents such as manganese dioxide or other oxidizing agents. The reaction conditions often require a controlled environment to ensure the selective formation of the desired aldehyde groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, to maximize yield and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxypyridine-3,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
Oxidation: Formation of 2-hydroxypyridine-3,4-dicarboxylic acid.
Reduction: Formation of 2-hydroxypyridine-3,4-dimethanol.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxypyridine-3,4-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2-Hydroxypyridine-3,4-dicarbaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of aldehyde groups allows for the formation of Schiff bases with amines, which can further modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxypyridine: Lacks the aldehyde groups, making it less reactive in certain chemical reactions.
3,4-Dihydroxypyridine: Contains hydroxyl groups instead of aldehyde groups, leading to different chemical properties.
2-Hydroxypyridine-3,4-dicarboxylic acid: An oxidized form of 2-Hydroxypyridine-3,4-dicarbaldehyde with carboxylic acid groups.
Uniqueness
This compound is unique due to the presence of both hydroxyl and aldehyde groups on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research.
Propiedades
Fórmula molecular |
C7H5NO3 |
|---|---|
Peso molecular |
151.12 g/mol |
Nombre IUPAC |
2-oxo-1H-pyridine-3,4-dicarbaldehyde |
InChI |
InChI=1S/C7H5NO3/c9-3-5-1-2-8-7(11)6(5)4-10/h1-4H,(H,8,11) |
Clave InChI |
SKUFHYBPLYXYOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=O)C(=C1C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-(Benzylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B14850159.png)



